molecular formula C15H15FN2O2S B5620308 N-(2,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea

N-(2,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5620308
M. Wt: 306.4 g/mol
InChI Key: HFJKFHFTSHCZSU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) flanked by two aromatic rings, one of which is substituted with methoxy groups at the 2 and 5 positions, and the other with a fluorine atom at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

2,5-dimethoxyaniline+4-fluorophenyl isothiocyanateN-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea\text{2,5-dimethoxyaniline} + \text{4-fluorophenyl isothiocyanate} \rightarrow \text{N-(2,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea} 2,5-dimethoxyaniline+4-fluorophenyl isothiocyanate→N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)thiourea
  • N-(2,5-dimethoxyphenyl)-N’-(4-bromophenyl)thiourea
  • N-(2,5-dimethoxyphenyl)-N’-(4-methylphenyl)thiourea

Uniqueness

N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-12-7-8-14(20-2)13(9-12)18-15(21)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJKFHFTSHCZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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